In Vivo Efficacy: Superior Tumor Growth Inhibition in H22 Xenograft Model Compared to CA-4
Microtubule inhibitor 1 (as its HCl salt, 24d-HCl) demonstrates superior in vivo efficacy compared to the classic colchicine-site binder Combretastatin A-4 (CA-4). In an H22 liver cancer xenograft model, 24d-HCl significantly inhibited tumor growth and was reported to be 'more potent than that of CA-4' [1]. While the original study did not provide a numerical TGI percentage, it established a clear, qualitative efficacy rank order (24d-HCl > CA-4) with statistical significance [1].
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | Significantly inhibited tumor growth in H22 xenograft models |
| Comparator Or Baseline | Combretastatin A-4 (CA-4) |
| Quantified Difference | More potent than CA-4 (no observed toxic effects for 24d-HCl) |
| Conditions | H22 xenograft mouse model |
Why This Matters
Demonstrating superior in vivo efficacy over a well-known clinical candidate like CA-4 supports the selection of this compound for more advanced preclinical studies where robust in vivo activity is critical.
- [1] Li W, Xu F, Shuai W, et al. Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. J Med Chem. 2019;62(2):993-1013. doi:10.1021/acs.jmedchem.8b01755 View Source
